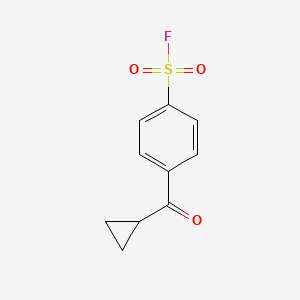
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The molecular structure of this compound consists of a benzene ring substituted with a cyclopropanecarbonyl group and a sulfonyl fluoride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and operates under mild reaction conditions, utilizing readily available reagents.
Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . This process can be further optimized using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, such as the active-site serine residues in serine proteases . This covalent modification can inhibit enzyme activity, making it useful in the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorosulphonylbenzenesulphonyl Chloride: Similar structure but with a chlorosulfonyl group instead of a cyclopropanecarbonyl group.
2-Nitrobenzenesulfonyl Fluoride: Contains a nitro group, used in biological applications for targeting proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride:
Uniqueness
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropanecarbonyl group, which can impart different reactivity and steric properties compared to other sulfonyl fluorides. This uniqueness can be leveraged in designing specific inhibitors or probes for biochemical studies.
Propriétés
IUPAC Name |
4-(cyclopropanecarbonyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSTCXBBKGQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














